molecular formula C6H12BrN B152496 (S)-2-(Bromomethyl)-1-methylpyrrolidine CAS No. 60365-88-0

(S)-2-(Bromomethyl)-1-methylpyrrolidine

Cat. No. B152496
CAS RN: 60365-88-0
M. Wt: 178.07 g/mol
InChI Key: RALAMZZQDJIIJX-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Bromomethyl)-1-methylpyrrolidine is a chiral compound that serves as a key intermediate in the synthesis of various pyrrolidine derivatives. These derivatives are of significant interest due to their presence in numerous bioactive molecules and potential applications in pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in the literature. For instance, an efficient synthesis of (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine from trans-4-hydroxy-L-proline has been described, where a tethered aminohydroxylation is a key step in introducing amino alcohol functionality . Additionally, 1-arylmethyl-2-(bromomethyl)aziridines have been transformed into 2-aminopentanedinitriles, which then served as substrates for the synthesis of novel 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones . These methods highlight the versatility of bromomethylated pyrrolidine intermediates in synthesizing complex pyrrolidine structures.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with multiple chiral centers. For example, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from N-protected (2S)-3,4-dehydroproline methyl esters involves stereoselective reactions and the use of two-dimensional NMR techniques to unambiguously assign the 1H and 13C NMR signals . This level of structural complexity is indicative of the challenges faced in the synthesis and analysis of such molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolidine derivatives often require careful control of reaction conditions to achieve the desired stereochemistry. For instance, the base-induced ring opening of 2-(bromomethyl)aziridines and subsequent transformations demonstrate the intricate reaction mechanisms that can occur with bromomethylated intermediates . The stereoselective reaction of osmium tetraoxide with dehydroproline derivatives also exemplifies the precision needed in such syntheses .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-2-(Bromomethyl)-1-methylpyrrolidine are not detailed in the provided papers, the properties of related compounds suggest that these molecules are likely to be sensitive to reaction conditions, such as pH and temperature, due to the presence of labile functional groups and chiral centers. The solubility in organic solvents and reactivity towards nucleophiles and bases would be important considerations in their handling and use in further chemical transformations .

Scientific Research Applications

Bromodomain Inhibitors Development

One significant application of derivatives similar to "(S)-2-(Bromomethyl)-1-methylpyrrolidine" is in the development of bromodomain inhibitors. N-Methylpyrrolidone, a related compound, has been explored for its potential to mimic acetyl-lysine, aiding in the inhibition of bromodomain-containing proteins. This application underscores the importance of such compounds in the discovery of new therapeutics targeting epigenetic regulations (Hilton-Proctor et al., 2020).

Antimicrobial Activity

The synthesis of novel succinimide derivatives using structures akin to "(S)-2-(Bromomethyl)-1-methylpyrrolidine" has shown promising in vitro antifungal activities. This suggests the potential of these compounds as novel fungicides, highlighting their significance in addressing challenges in fungal infections (Cvetković et al., 2019).

Corrosion Inhibition for Oil and Gas Wells

In the field of materials science, certain derivatives of "(S)-2-(Bromomethyl)-1-methylpyrrolidine" have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells. The development of novel cationic surfactants based on this framework demonstrates the compound's utility in enhancing the durability and longevity of industrial infrastructure (Hegazy et al., 2016).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal procedures would also be described.


Future Directions

This involves discussing potential future research directions. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanisms.


For a specific compound like “(S)-2-(Bromomethyl)-1-methylpyrrolidine”, you would need to consult scientific literature or databases for detailed information. Please note that not all compounds will have information available for all these categories. Some compounds may not have been thoroughly studied, and therefore, information on them may be limited.


properties

IUPAC Name

(2S)-2-(bromomethyl)-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALAMZZQDJIIJX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Bromomethyl)-1-methylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.